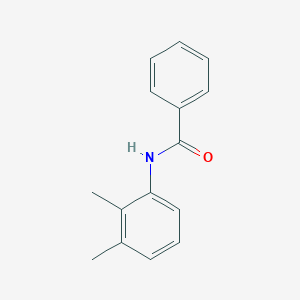

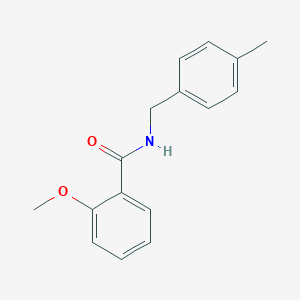

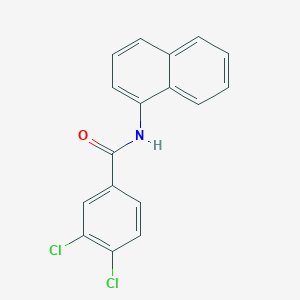

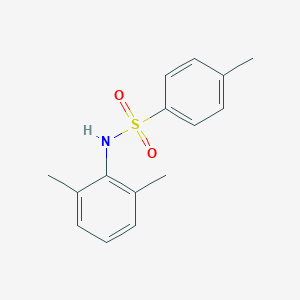

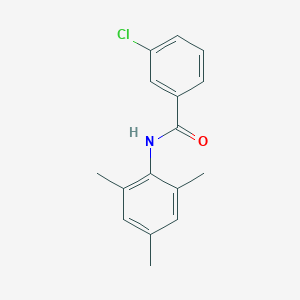

N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide

Overview

Description

Synthesis Analysis

While specific synthesis methods for “N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide” were not found, a related compound, “levobupivacaine hydrochloride”, was synthesized starting with “(R, S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide” and using “l-(–)-dibenzoyl tartaric acid” for chiral separation .

Future Directions

Mechanism of Action

Target of Action

N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide is a compound that has been found to have a similar structure to Tocainide . Tocainide is an orally active class 1b antiarrhythmic agent that interferes with cardiac sodium channels . Therefore, it can be inferred that the primary target of N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide could be the sodium channels in the cardiac cells.

Mode of Action

The compound’s mode of action is likely to involve interaction with its targets, the sodium channels. Tocainide, a compound with a similar structure, acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation . It binds preferentially to the inactive state of the sodium channels . Therefore, N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide might exhibit a similar mode of action.

Biochemical Pathways

By blocking these channels, the compound could potentially inhibit the propagation of action potentials, thereby exerting its therapeutic effects .

Pharmacokinetics

A compound with a similar structure, 4-amino-n-(2,6-dimethylphenyl)benzamide (ly201116), was found to be well absorbed (approximately 94%) from the gastrointestinal tract following oral administration in rats . The major route of metabolism was N-acetylation to form 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide (ADMP), and subsequent hydroxylation .

properties

IUPAC Name |

N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-11-7-9-14(10-8-11)19(17,18)16-15-12(2)5-4-6-13(15)3/h4-10,16H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYRJIDJWCOIBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90294572 | |

| Record name | N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide | |

CAS RN |

4703-15-5 | |

| Record name | 4703-15-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4703-15-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: What is the molecular structure of N-(2,6-Dimethylphenyl)-4-methylbenzenesulfonamide and how does it influence its crystal structure?

A1: N-(2,6-Dimethylphenyl)-4-methylbenzenesulfonamide (C15H17NO2S) consists of two aromatic rings (a 2,6-dimethylphenyl group and a 4-methylbenzenesulfonyl group) connected by a sulfonamide (-SO2-NH-) linkage. The molecule is bent at the sulfur atom, with a C-SO2-NH-C torsion angle of 88.0° []. The two aromatic rings are not coplanar but adopt a dihedral angle of 49.8° []. This non-planar conformation is likely due to steric hindrance from the methyl groups on the phenyl rings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate](/img/structure/B185090.png)